N-(2-Carboxyethyl)-N-nitrosourea
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Overview
Description
N-(2-Carboxyethyl)-N-nitrosourea is a chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of a carboxyethyl group and a nitrosourea moiety, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Carboxyethyl)-N-nitrosourea typically involves the reaction of 2-carboxyethylamine with nitrosyl chloride under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the nitrosourea group. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(2-Carboxyethyl)-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosourea group into amines.
Substitution: The carboxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-Carboxyethyl)-N-nitrosourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce DNA damage.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Carboxyethyl)-N-nitrosourea involves the formation of reactive intermediates that can interact with biological molecules. The nitrosourea group is known to alkylate DNA, leading to the formation of cross-links and strand breaks. This results in the inhibition of DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-nitrosourea: Another nitrosourea compound with similar DNA-alkylating properties.
N-Ethyl-N-nitrosourea: Known for its mutagenic effects and use in genetic research.
N-(2-Carboxyethyl)-N-methylurea: Shares the carboxyethyl group but lacks the nitrosourea moiety.
Uniqueness
N-(2-Carboxyethyl)-N-nitrosourea is unique due to its combination of the carboxyethyl and nitrosourea groups, which confer distinct reactivity and biological activity
Properties
CAS No. |
108278-71-3 |
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Molecular Formula |
C4H7N3O4 |
Molecular Weight |
161.12 g/mol |
IUPAC Name |
3-[carbamoyl(nitroso)amino]propanoic acid |
InChI |
InChI=1S/C4H7N3O4/c5-4(10)7(6-11)2-1-3(8)9/h1-2H2,(H2,5,10)(H,8,9) |
InChI Key |
FADNSVDEAHIDRF-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(C(=O)N)N=O)C(=O)O |
Origin of Product |
United States |
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